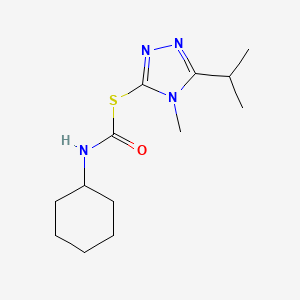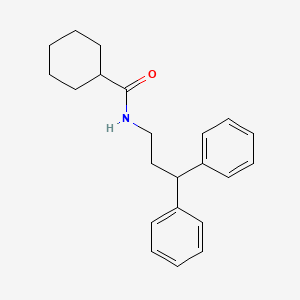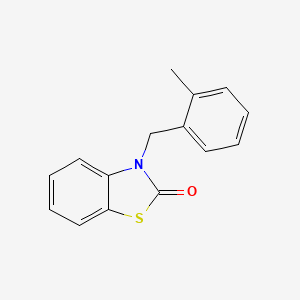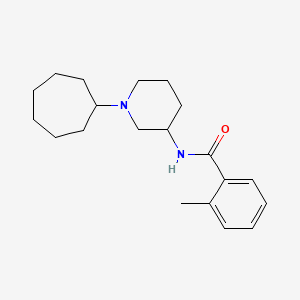
S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate, also known as KS-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazolothiadiazine derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate is not fully understood. However, it has been proposed that S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate exerts its effects by modulating various signaling pathways involved in inflammation, cancer, and oxidative stress. S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is a key regulator of antioxidant defense.
Biochemical and physiological effects:
S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit a range of interesting biochemical and physiological effects. Some of the effects of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate are:
1. Inhibition of pro-inflammatory cytokines: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
2. Induction of apoptosis: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway.
3. Scavenging of free radicals: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been shown to scavenge free radicals and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has several advantages and limitations for lab experiments. Some of the advantages of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate are:
1. Potent activity: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit potent activity against various biological targets.
2. Low toxicity: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit low toxicity in animal models.
3. Versatility: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate can be used for studying various biological processes such as inflammation, cancer, and oxidative stress.
Some of the limitations of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate are:
1. Limited information: There is limited information available on the pharmacokinetics and pharmacodynamics of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate.
2. Lack of selectivity: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit some lack of selectivity towards biological targets.
3. Limited availability: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate is not widely available and can be difficult to synthesize.
Direcciones Futuras
There are several future directions for research on S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate. Some of the future directions are:
1. Pharmacokinetics and pharmacodynamics: Further studies are needed to understand the pharmacokinetics and pharmacodynamics of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate.
2. Selectivity: Further studies are needed to improve the selectivity of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate towards biological targets.
3. Formulation: Further studies are needed to develop formulations of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate that can be used for in vivo studies.
4. Combination therapy: Further studies are needed to explore the potential of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate in combination therapy with other drugs.
Conclusion:
In conclusion, S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate is a valuable tool for studying various biological processes such as inflammation, cancer, and oxidative stress. It exhibits potent activity against various biological targets and has low toxicity in animal models. However, further studies are needed to understand the pharmacokinetics and pharmacodynamics of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate and to improve its selectivity towards biological targets. With further research, S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has the potential to be developed into a valuable therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
The synthesis of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate involves the reaction of cyclohexylamine with 4-methyl-5-isopropyl-4H-1,2,4-triazole-3-thiol in the presence of carbon disulfide and sodium hydroxide. This reaction leads to the formation of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate as a white crystalline solid with a melting point of 118-120°C. The purity of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Aplicaciones Científicas De Investigación
S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects, which make it a valuable tool for studying various biological processes. Some of the scientific research applications of S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate are:
1. Anti-inflammatory activity: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit significant anti-inflammatory activity in various animal models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of inflammatory cells.
2. Anticancer activity: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit potent anticancer activity against various cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in cancer cells.
3. Antioxidant activity: S-(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl) cyclohexylthiocarbamate has been found to exhibit potent antioxidant activity in various in vitro and in vivo models. It has been shown to scavenge free radicals and reduce oxidative stress.
Propiedades
IUPAC Name |
S-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)] N-cyclohexylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-9(2)11-15-16-12(17(11)3)19-13(18)14-10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCPFKPWKVBVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C)SC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl] cyclohexylcarbamothioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol](/img/structure/B6057526.png)
![N-{1-[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B6057531.png)

![5-(1,3-benzodioxol-5-yl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6057539.png)
![1-{3-[({1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]phenyl}ethanone](/img/structure/B6057553.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide](/img/structure/B6057554.png)
![5-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6057555.png)


![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6057595.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6057599.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6057610.png)
![1-(4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6057615.png)
